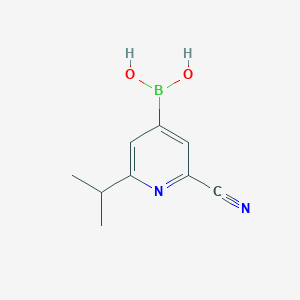
(2-Cyano-6-isopropylpyridin-4-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Cyano-6-isopropylpyridin-4-yl)boronic acid is an organoboron compound with the molecular formula C9H11BN2O2 It is a boronic acid derivative, which means it contains a boron atom bonded to a carbon atom and two hydroxyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyano-6-isopropylpyridin-4-yl)boronic acid typically involves the reaction of a suitable pyridine derivative with a boron-containing reagent. One common method is the Suzuki-Miyaura coupling reaction, which involves the coupling of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate a variety of functional groups, making it a versatile method for the synthesis of boronic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process would be optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
(2-Cyano-6-isopropylpyridin-4-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction of the cyano group can produce primary amines .
Aplicaciones Científicas De Investigación
(2-Cyano-6-isopropylpyridin-4-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling reactions.
Biology: The compound can be used in the development of boron-containing drugs and as a tool for studying biological processes involving boron.
Medicine: Boronic acid derivatives have potential therapeutic applications, including as enzyme inhibitors and anticancer agents.
Mecanismo De Acción
The mechanism by which (2-Cyano-6-isopropylpyridin-4-yl)boronic acid exerts its effects involves the interaction of the boronic acid group with various molecular targets. Boronic acids can form reversible covalent bonds with diols and other nucleophiles, making them useful in the design of enzyme inhibitors and other bioactive molecules. The cyano group can also participate in interactions with biological targets, contributing to the compound’s overall activity .
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic acid: Another boronic acid derivative with similar reactivity but different substituents.
4-Cyanophenylboronic acid: Similar structure with a cyano group on the phenyl ring.
6-Isopropylpyridin-4-ylboronic acid: Similar structure with an isopropyl group on the pyridine ring.
Uniqueness
(2-Cyano-6-isopropylpyridin-4-yl)boronic acid is unique due to the combination of its cyano and isopropyl substituents, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications in organic synthesis and medicinal chemistry .
Propiedades
Fórmula molecular |
C9H11BN2O2 |
|---|---|
Peso molecular |
190.01 g/mol |
Nombre IUPAC |
(2-cyano-6-propan-2-ylpyridin-4-yl)boronic acid |
InChI |
InChI=1S/C9H11BN2O2/c1-6(2)9-4-7(10(13)14)3-8(5-11)12-9/h3-4,6,13-14H,1-2H3 |
Clave InChI |
GVVNMLAKDMPHOX-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=NC(=C1)C(C)C)C#N)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


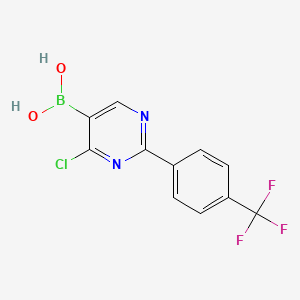
![[(2R,3S,4Z)-2-(4-hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methylidene]oxolan-3-yl]methyl 4-hydroxybenzoate](/img/structure/B14090480.png)
![7-[2-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-2-oxoethoxy]-3-(4-methoxyphenyl)-4H-chromen-4-one](/img/structure/B14090482.png)

![2-chloro-N'-[3,5-dichloro-4-(2-chloro-4-nitrophenoxy)phenyl]sulfonylethanimidamide](/img/structure/B14090489.png)
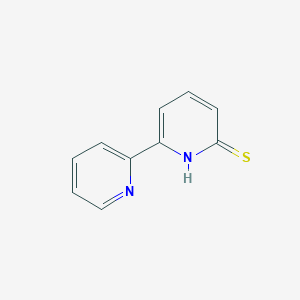
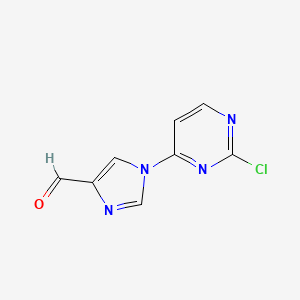
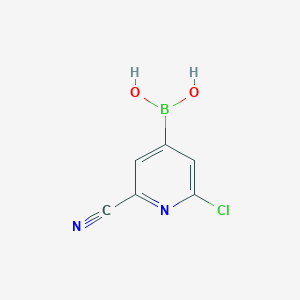
![5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pent-2-enoic acid](/img/structure/B14090520.png)
![2-(Diphenylmethyl)-N-{[2-methoxy-5-(propan-2-yl)phenyl]methyl}-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B14090534.png)
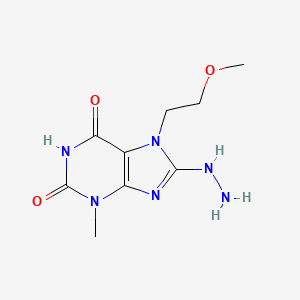
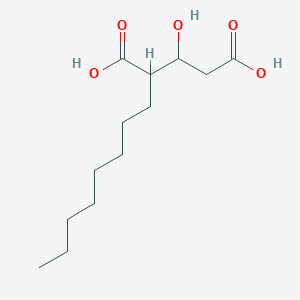
![N'-{(Z)-[4-(benzyloxy)phenyl]methylidene}-2-[4-(2-chlorobenzyl)piperazin-1-yl]acetohydrazide](/img/structure/B14090560.png)
![1,6,7,8-tetramethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14090568.png)
